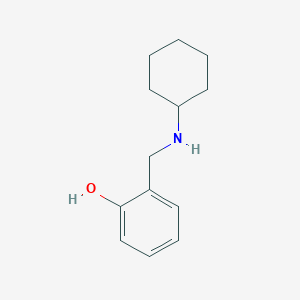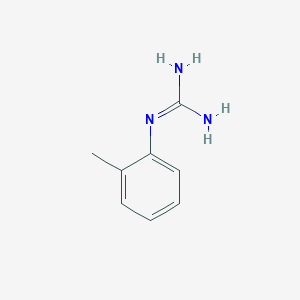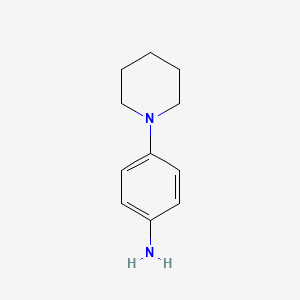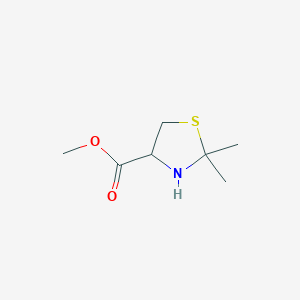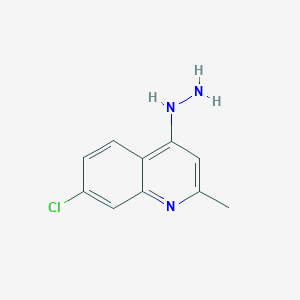
7-氯-4-肼基-2-甲基喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-4-hydrazinyl-2-methylquinoline is a chemical compound with the molecular formula C10H10ClN3 and a molecular weight of 207.66 .
Synthesis Analysis
The synthesis of 7-chloro-4-hydrazinyl-2-methylquinoline or its derivatives can be achieved through a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases .Molecular Structure Analysis
The InChI code for 7-Chloro-4-hydrazinyl-2-methylquinoline is 1S/C10H10ClN3/c1-6-4-10(14-12)8-3-2-7(11)5-9(8)13-6/h2-5H,12H2,1H3,(H,13,14) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
7-Chloro-4-hydrazinyl-2-methylquinoline is a solid substance . It has a molecular weight of 207.66 .科学研究应用
Synthesis and Transformations
Research has highlighted the synthesis of 7-Chloro-4-hydrazinyl-2-methylquinoline and its derivatives, providing a foundation for further chemical transformations and applications in medicinal chemistry. One study described the synthesis of 6(8)-substituted 4-hydrazino-2-methylquinolines, achieved by reacting corresponding 4-chloro-2-methylquinolines with hydrazine hydrate. These compounds underwent further reactions to yield various pyrrolo[3,2-c]quinolines and pyrazol-1-yl-2-methylquinolines, showcasing the compound's versatility in chemical synthesis (Avetisyan et al., 2010).
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of derivatives synthesized from 7-Chloro-4-hydrazinyl-2-methylquinoline. For instance, novel hydrazinyl quinazoline amine derivatives exhibited significant antimicrobial activities, underlining the potential of such compounds in developing new antimicrobial agents (Samel & Pai, 2011). Another research effort synthesized new 4-(2-Heterylidenehydrazinyl)-7-chloroquinoline derivatives, evaluating their antibacterial activity and showing promising results against various strains of bacteria and fungus (Le et al., 2018).
Anticancer Potential
The anticancer potential of 7-Chloro-4-hydrazinyl-2-methylquinoline derivatives has also been explored. One notable compound, 1-(7-Chloroquinolin-4-yl)-2-[(1H-pyrrol-2-yl)methylene]hydrazine, demonstrated excellent cytotoxic activity against several cancer cell lines, notably melanoma cells, suggesting the potential for these derivatives in anticancer drug development (Montenegro et al., 2012).
Photolysis and Environmental Applications
The photodegradation of quinolinecarboxylic herbicides, related to 7-Chloro-4-hydrazinyl-2-methylquinoline, has been studied to understand their behavior in aqueous systems. This research is crucial for assessing the environmental impact of these compounds and their derivatives, with findings indicating different rates of degradation under UV and sunlight irradiation, highlighting the importance of understanding the environmental fate of such chemicals (Pinna & Pusino, 2012).
安全和危害
The safety data sheet for 7-Chloro-4-hydrazinyl-2-methylquinoline indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands and skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
未来方向
The future directions for 7-Chloro-4-hydrazinyl-2-methylquinoline could involve further exploration of its potential biological activities. Given the wide range of activities displayed by compounds containing the 4-aminoquinoline nucleus, there may be potential for 7-Chloro-4-hydrazinyl-2-methylquinoline to be used in the development of new therapeutic agents .
属性
IUPAC Name |
(7-chloro-2-methylquinolin-4-yl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-6-4-10(14-12)8-3-2-7(11)5-9(8)13-6/h2-5H,12H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXSAMCCXSURIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)Cl)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332720 |
Source


|
| Record name | 7-CHLORO-4-HYDRAZINYL-2-METHYLQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-hydrazinyl-2-methylquinoline | |
CAS RN |
97892-66-5 |
Source


|
| Record name | 7-Chloro-4-hydrazinyl-2-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97892-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-CHLORO-4-HYDRAZINYL-2-METHYLQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

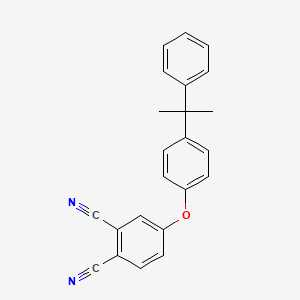
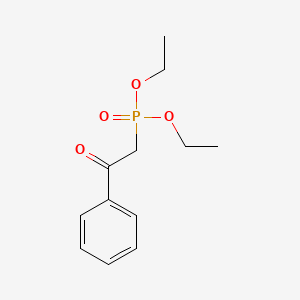
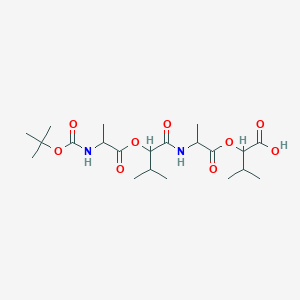
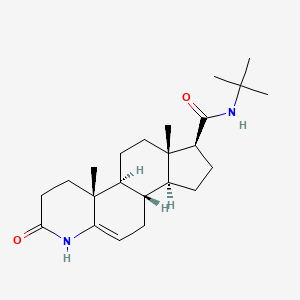
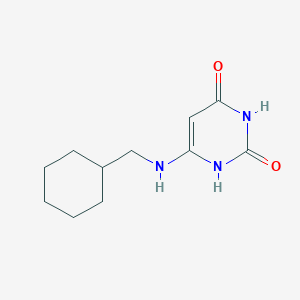
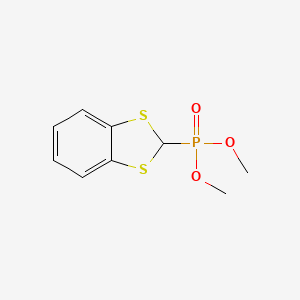
![N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-yl]-acetamide](/img/structure/B1348326.png)
![4-[(Cyclohexylamino)methyl]phenol](/img/structure/B1348330.png)
